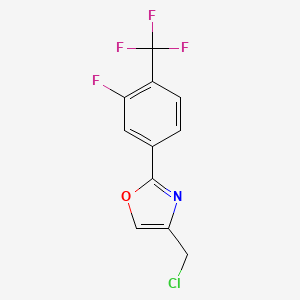
4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by the presence of a chloromethyl group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Phenyl Ring: The phenyl ring with the fluoro and trifluoromethyl substituents can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of the fluoro and trifluoromethyl groups allows for coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or amines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity. These interactions can modulate biological pathways and exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloromethyl-2-(3-fluoro-phenyl)-oxazole
- 4-Chloromethyl-2-(4-trifluoromethyl-phenyl)-oxazole
- 4-Chloromethyl-2-(3,4-difluorophenyl)-oxazole
Uniqueness
4-Chloromethyl-2-(3-fluoro-4-trifluoromethyl-phenyl)-oxazole is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring
Propriétés
Formule moléculaire |
C11H6ClF4NO |
|---|---|
Poids moléculaire |
279.62 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C11H6ClF4NO/c12-4-7-5-18-10(17-7)6-1-2-8(9(13)3-6)11(14,15)16/h1-3,5H,4H2 |
Clé InChI |
AJPDVSXXHSUNHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC(=CO2)CCl)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



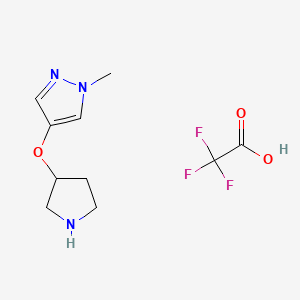
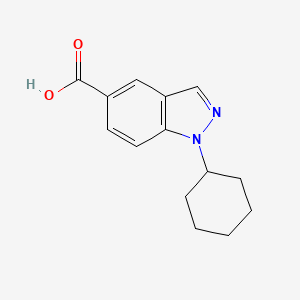
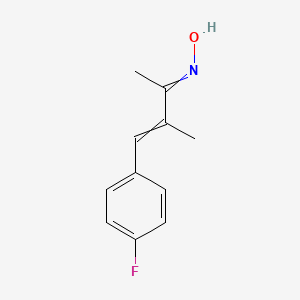
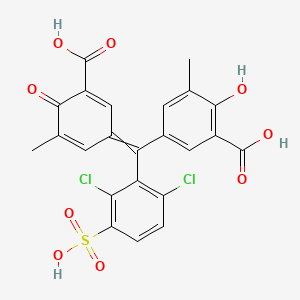

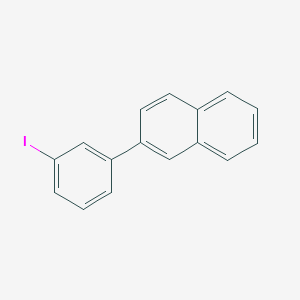
![2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)

![methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)

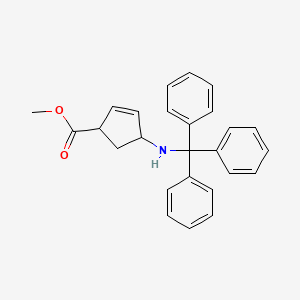
![ethanethioic S-acid;S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B14794501.png)
![(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14794505.png)
